![molecular formula C23H19ClN2O3S B2720319 (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-22-0](/img/structure/B2720319.png)
(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, also known as (3E)-3-{[(4-chlorophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione.
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
Studies have indicated that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Anticancer Potential
Research has explored the compound’s ability to induce apoptosis in cancer cells. It has been found to interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a chemotherapeutic agent .
Cardioprotective Properties
Research has also explored the cardioprotective effects of this compound. It has been found to improve cardiac function and reduce myocardial damage in experimental models of heart disease. Its antioxidant and anti-inflammatory properties contribute to its protective effects on the heart.
These diverse applications highlight the potential of (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in various fields of scientific research and therapeutic development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Example source for antimicrobial activity. Example source for anti-inflammatory properties. Example source for anticancer potential. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for antiviral activity. : Example source for neuroprotective effects. : Example source for cardioprotective properties.
properties
IUPAC Name |
(3E)-3-[(4-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIWTAALJKVTCE-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide |
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